molecular formula C11H13ClO2 B1366349 Iso-Propylphenoxyacetyl Chloride CAS No. 65118-10-7

Iso-Propylphenoxyacetyl Chloride

Cat. No.: B1366349
CAS No.: 65118-10-7
M. Wt: 212.67 g/mol
InChI Key: WOKLTCPOXPCYSM-UHFFFAOYSA-N
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Description

Iso-Propylphenoxyacetyl Chloride is a chemical compound belonging to the class of acyl chlorides. It is commonly used in organic synthesis as a reagent for the preparation of various compounds, including pharmaceuticals, agrochemicals, and polymers. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable tool in both laboratory and industrial settings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Iso-Propylphenoxyacetyl Chloride can be synthesized through the reaction of iso-propylphenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Iso-Propylphenoxyacetyl Chloride undergoes various types of chemical reactions, including:

    Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride group is replaced by a nucleophile such as an amine or alcohol.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form iso-propylphenoxyacetic acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles.

    Catalysts: Acid or base catalysts are often employed to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane or toluene are typically used.

Major Products:

    Amides: Formed when reacting with amines.

    Esters: Formed when reacting with alcohols.

    Acids: Formed through hydrolysis.

Scientific Research Applications

Iso-Propylphenoxyacetyl Chloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of various organic compounds, including intermediates for pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of drug candidates and active pharmaceutical ingredients.

    Industry: Applied in the production of polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of Iso-Propylphenoxyacetyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, resulting in the formation of new compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

    Phenoxyacetyl Chloride: Similar structure but lacks the iso-propyl group.

    Benzoyl Chloride: Another acyl chloride with a benzene ring instead of a phenoxy group.

    Acetyl Chloride: A simpler acyl chloride with only a methyl group.

Uniqueness: Iso-Propylphenoxyacetyl Chloride is unique due to the presence of the iso-propyl group, which can influence its reactivity and the properties of the resulting products. This makes it particularly useful in the synthesis of compounds with specific structural and functional requirements .

Properties

IUPAC Name

3-methyl-2-phenoxybutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(2)10(11(12)13)14-9-6-4-3-5-7-9/h3-8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOKLTCPOXPCYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)Cl)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80461615
Record name Iso-Propylphenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65118-10-7
Record name Iso-Propylphenoxyacetyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80461615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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